

# Loracarbef Hydrate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Loracarbef hydrate	
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Prepared for: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Loracarbef is a synthetic β-lactam antibiotic belonging to the carbacephem class. Structurally similar to the second-generation cephalosporins, it is distinguished by the substitution of a methylene group for the sulfur atom in the dihydrothiazine ring, a modification that confers enhanced chemical stability.[1][2] This document provides a comprehensive technical overview of **loracarbef hydrate**, including its physicochemical properties, mechanism of action, pharmacokinetic profile, and in vitro antimicrobial activity. Detailed methodologies for its analysis and synthesis are also presented to support further research and development.

## **Physicochemical Properties**

Loracarbef is a white to off-white solid.[3] It is administered orally and is primarily available as a monohydrate. The key properties of both the hydrated and anhydrous forms are summarized below.

**Table 1: Molecular Formula and Weight** 

Compound	Molecular Formula	Molecular Weight ( g/mol )
Loracarbef Hydrate	C16H18CIN3O5	367.78
Anhydrous Loracarbef	C16H16CIN3O4	349.77



Sources:[2][3][4][5][6][7]

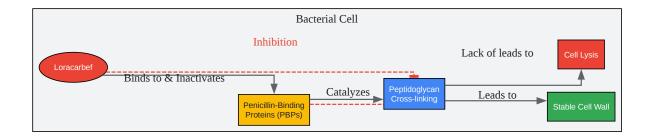
**Table 2: Physicochemical Characteristics** 

Property	Value
Appearance	White to off-white solid
IUPAC Name	(6R,7S)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, monohydrate
Solubility	Slightly soluble in aqueous acid
Storage Temperature	-20°C

Sources:[3][4]

## **Mechanism of Action**

As a member of the  $\beta$ -lactam class of antibiotics, loracarbef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8][9] The process involves the acylation of penicillin-binding proteins (PBPs), which are transmembrane enzymes essential for the final steps of peptidoglycan synthesis. This inhibition disrupts the structural integrity of the cell wall, leading to cell lysis and death.[8][10]



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Caption: Mechanism of action of Loracarbef.

### **Pharmacokinetics**

Loracarbef is well-absorbed orally, with approximately 90% of the dose absorbed from the gastrointestinal tract.[3] It is primarily eliminated unchanged by the kidneys through glomerular filtration and tubular secretion.[3]

**Table 3: Pharmacokinetic Parameters in Adults** 

Parameter	Value	Notes
Oral Bioavailability	~90%	[3]
Protein Binding	25%	[3]
Half-life (t1/2)	1.2 - 1.3 hours	[3][6]
Time to Peak (T <sub>max</sub> )	1.2 hours	For a 400 mg oral dose.[6]
Peak Plasma Conc. (C <sub>max</sub> )	17.8 mg/L	For a 400 mg oral dose.[6]
Peak Plasma Conc. (C <sub>max</sub> )	8 μg/mL	For a 200 mg oral dose.[3]
Excretion	>90% unchanged in urine	[1]

Note: Administration with food can decrease the C<sub>max</sub> and delay the T<sub>max</sub>.[4]

## **Antimicrobial Spectrum**

Loracarbef demonstrates in vitro activity against a range of common Gram-positive and Gram-negative pathogens. Its efficacy is comparable to other oral antimicrobial agents such as cefaclor and amoxicillin/clavulanate.[5][7]

## Table 4: In Vitro Activity of Loracarbef (MIC<sub>90</sub> values)



Bacterial Species	MIC90 Range (μg/mL)
Streptococcus pneumoniae	0.25 - 2.0
Streptococcus pyogenes	≤0.06 - 1.0
Haemophilus influenzae (β-lactamase positive)	0.5 - 16.0
Haemophilus influenzae (β-lactamase negative)	0.25 - 8.0
Moraxella catarrhalis (β-lactamase positive)	0.5 - 8.0
Moraxella catarrhalis (β-lactamase negative)	0.12 - 0.25
Staphylococcus aureus (β-lactamase positive)	8.0
Staphylococcus aureus (β-lactamase negative)	1.0 - 2.0
Escherichia coli	2.0 - 25
Klebsiella pneumoniae	0.25 - 8.0
Proteus mirabilis	1.0 - 8.0

Source:[5] Note: MIC<sub>90</sub> is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

# **Experimental Protocols Synthesis of Crystalline Loracarbef Monohydrate**

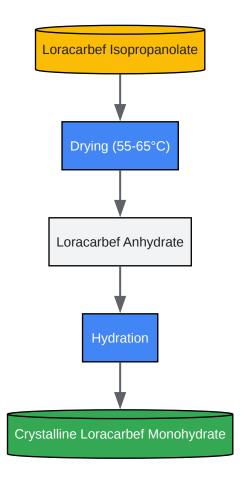
A known method for preparing crystalline loracarbef monohydrate involves the hydration of loracarbef anhydrate, which itself is derived from a solvate form.

#### Methodology:

- Solvate to Anhydrate Conversion: Loracarbef isopropanolate is dried at a temperature of approximately 55°C to 65°C to produce loracarbef anhydrate. This step is critical to remove the isopropanol.
- Hydration: The resulting loracarbef anhydrate is then hydrated to form loracarbef monohydrate.



This sequential process is necessary to ensure the final product has a low isopropanol content (less than 1.0%) and the correct water content for stability.



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Caption: Workflow for Loracarbef Monohydrate Synthesis.

# Determination by High-Performance Liquid Chromatography (HPLC)

An HPLC method has been established for the quantification of loracarbef in biological matrices such as plasma, serum, and urine.

#### Methodology:

- Sample Preparation:
  - Plasma/Serum: Antibiotics are extracted using C<sub>18</sub> solid-phase extraction cartridges.



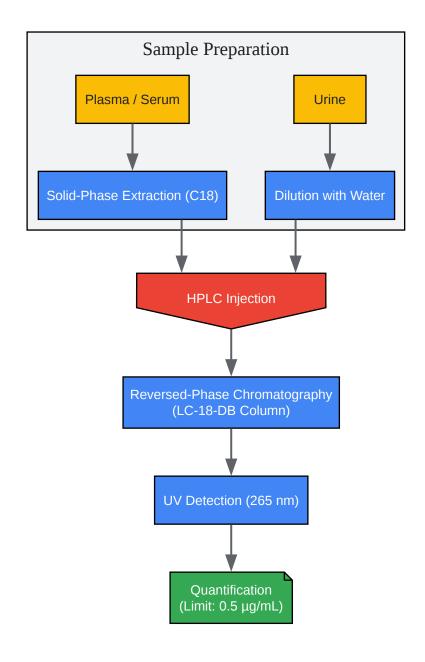




- Urine: Samples are diluted with water and can be directly injected.
- Chromatographic Conditions:
  - o Column: Supelcosil LC-18-DB (250 mm x 4.6 mm I.D.) reversed-phase column.
  - Detection: UV detection at a wavelength of 265 nm.
- Quantification: The limit of quantitation for this method is reported as 0.5 μg/mL.

This method has shown excellent correlation with microbiological agar-well diffusion assays and demonstrates good stability of loracarbef in plasma for at least 24 hours at room temperature and for at least twelve months at -20°C.





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Caption: Workflow for HPLC Analysis of Loracarbef.

## **Antimicrobial Susceptibility Testing**

The in vitro activity of loracarbef is determined using standardized methods. The Food and Drug Administration (FDA) recognizes consensus standards for antimicrobial susceptibility testing, such as those published by the Clinical and Laboratory Standards Institute (CLSI).[11] These protocols provide standardized procedures for disk diffusion and broth dilution (MIC) methods to ensure reproducible and comparable results across different laboratories.[11]



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- To cite this document: BenchChem. [Loracarbef Hydrate: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675093#loracarbef-hydrate-molecular-weight-and-formula]

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